molecular formula C37H48N2O8 B1245582 Cytotrienin A

Cytotrienin A

Cat. No. B1245582
M. Wt: 648.8 g/mol
InChI Key: HNVKTRONBDHSPT-QETCNUOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytotrienin A is a 21-membered macrocyclic lactam which contains three conjugated double bonds as part of the ring system. It acts as an apoptosis inducer in human leukemia HL-60 cells and is isolated from Streptomyces sp. It has a role as a metabolite, an antineoplastic agent, an antibacterial agent, an antimicrobial agent and an apoptosis inducer. It is a lactam, a member of hydroquinones, a macrocycle, a secondary alcohol, an ether and a cyclopropanecarboxylate ester.

Scientific Research Applications

Translation Inhibition and Apoptosis Induction

Cytotrienin A, a member of the triene-ansamycin family, is recognized for its potent antiproliferative and proapoptotic properties. It has been identified as a translation inhibitor that interferes with the function of the eukaryotic elongation factor 1A, a critical component in the protein synthesis machinery. This interference leads to the inhibition of cell growth and induction of apoptosis, particularly in cancer cells, making Cytotrienin A a subject of interest in cancer research (Lindqvist et al., 2010; Yamada et al., 2011).

Impact on Cellular Signaling Pathways

Research has shown that Cytotrienin A can activate specific cellular signaling pathways, such as ERK and p38 MAP kinase. These pathways are crucial for various cellular processes, including the response to stress and inflammation. Cytotrienin A's ability to activate these pathways contributes to its selective inhibitory effects on certain cell-surface expressions, like the intercellular adhesion molecule-1 (ICAM-1), which is induced by tumor necrosis factor (TNF)-α. This selective inhibition is partly due to the ectodomain shedding of TNF receptor 1, which is induced by Cytotrienin A through the activation of these kinases (Yamada et al., 2011).

Synthesis and Chemical Studies

The synthesis of Cytotrienin A and its analogs is of significant interest due to their biological activities. Studies have been conducted to develop efficient synthetic routes for the macrocyclic core of Cytotrienin A, which is crucial for its biological function. These synthetic approaches, including the use of ring-closing metathesis (RCM) for macrocyclization, are essential for the production of Cytotrienin A and its derivatives for further biological testing and potential therapeutic applications (Evano et al., 2004).

properties

Product Name

Cytotrienin A

Molecular Formula

C37H48N2O8

Molecular Weight

648.8 g/mol

IUPAC Name

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C37H48N2O8/c1-24-13-12-16-27-21-28(40)22-30(34(27)43)38-32(41)23-29(46-3)17-10-5-4-6-11-18-31(25(2)33(24)42)47-36(45)37(19-20-37)39-35(44)26-14-8-7-9-15-26/h4-6,10-11,13-14,17,21-22,25,29,31,33,40,42-43H,7-9,12,15-16,18-20,23H2,1-3H3,(H,38,41)(H,39,44)/b5-4+,11-6+,17-10+,24-13-/t25-,29-,31-,33-/m0/s1

InChI Key

HNVKTRONBDHSPT-QETCNUOWSA-N

Isomeric SMILES

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4

synonyms

cytotrienin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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